![molecular formula C22H34N4O2 B1236151 1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1236151.png)
1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide is a pyrrolidinecarboxamide.
Scientific Research Applications
Chemistry and Synthesis
Research into compounds based on pyrrolidin-2-one pharmacophores, including structures similar to the given chemical, highlights their potential as effective agents in facilitating memory processes and attenuating cognitive function impairments related to various conditions. Studies emphasize the importance of stereochemistry in improving pharmacological profiles, indicating that specific enantiomers of these compounds exhibit advantageous biological properties (Veinberg et al., 2015).
Pharmacology and Therapeutic Potential
The role of arylcycloalkylamines, which share a core structure with the mentioned compound, has been extensively reviewed in the context of their binding affinity and selectivity at D2-like receptors. Such compounds are foundational in developing antipsychotic agents, highlighting the potential therapeutic applications of similar structures (Sikazwe et al., 2009).
Biochemical Interactions and Applications
Investigations into the biochemical pathways and interactions of compounds structurally related to the query compound have shown significant promise. For example, the synthesis and evaluation of ligands for D2-like receptors involve understanding the contributions of pharmacophoric groups, which is crucial for enhancing potency and selectivity in therapeutic agents. This research provides a foundation for designing more effective drugs with minimized side effects (Sikazwe et al., 2009).
properties
Product Name |
1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Molecular Formula |
C22H34N4O2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methylpiperazin-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H34N4O2/c1-18-4-6-19(7-5-18)8-11-26-17-20(16-21(26)27)22(28)23-9-3-10-25-14-12-24(2)13-15-25/h4-7,20H,3,8-17H2,1-2H3,(H,23,28) |
InChI Key |
CIDMARPQRXSPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2CC(CC2=O)C(=O)NCCCN3CCN(CC3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



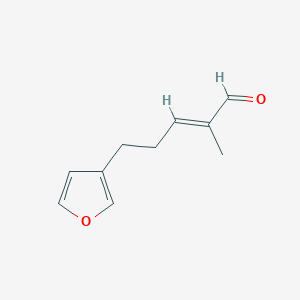
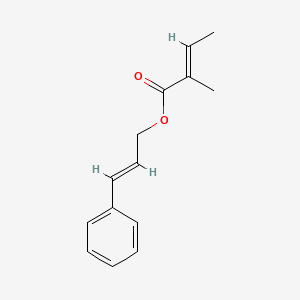
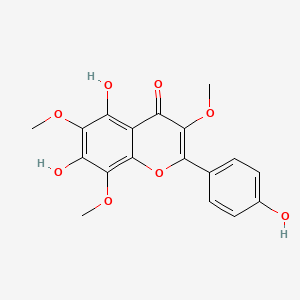
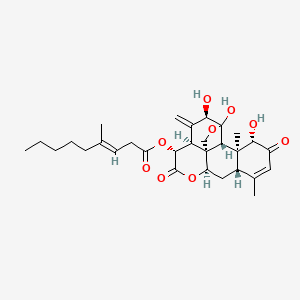
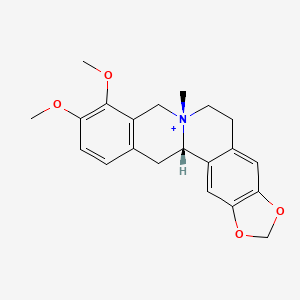
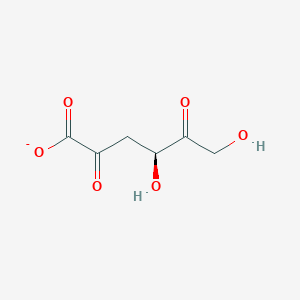
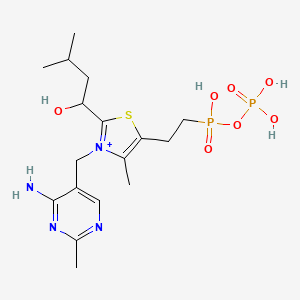
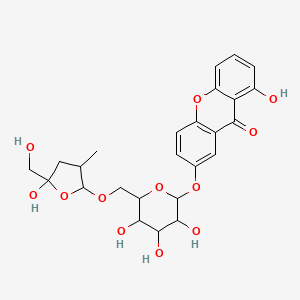
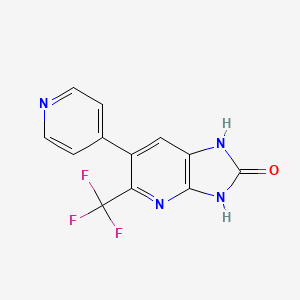
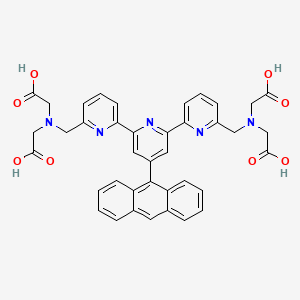
![4-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]butyl-(diaminomethylidene)azanium](/img/structure/B1236085.png)
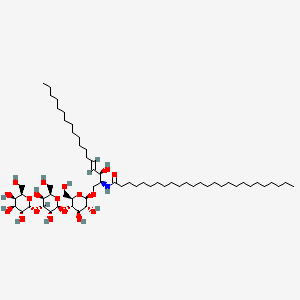
![(E)-3-(1,3-benzothiazol-2-yl)-4-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]but-3-enoic acid](/img/structure/B1236089.png)
